molecular formula C16H11N3O2S B2673161 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 853749-92-5

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2673161
CAS No.: 853749-92-5
M. Wt: 309.34
InChI Key: YAPZCDIWMQVGRA-UHFFFAOYSA-N
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Description

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic heterocyclic compound designed for agricultural and pharmaceutical antifungal research. This molecule belongs to a class of compounds where a benzo[d]thiazol-2(3H)-one core is functionally linked to an aryl-1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Scientific studies have specifically investigated this compound and its analogues for their in vitro efficacy against several phytopathogenic fungi, demonstrating moderate inhibitory activity against species such as Botrytis cinerea . The 1,3,4-oxadiazole ring is a well-established bioisostere for carbonyl-containing groups, influencing the compound's physicochemical properties and its ability to interact with biological targets . The molecular structure of related compounds in this series has been confirmed using analytical techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction analysis providing detailed insight into the planar geometry and bond lengths characteristic of this hybrid heterocyclic system . Researchers value this compound for exploring the structure-activity relationships of benzothiazole-oxadiazole hybrids in the development of novel antifungal agents. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-16-19(12-8-4-5-9-13(12)22-16)10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZCDIWMQVGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the following steps:

    Formation of 5-phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Synthesis of benzo[d]thiazol-2(3H)-one: This involves the reaction of 2-aminothiophenol with carbonyl compounds under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the 5-phenyl-1,3,4-oxadiazole moiety with benzo[d]thiazol-2(3H)-one through a suitable linker, often using reagents like formaldehyde or other alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for scalability.

Chemical Reactions Analysis

Step 1: Formation of 5-Substituted-2(3H)-benzothiazolone

  • Reagents : 4-Substituted-2-aminothiophenol, triphosgene, triethylamine (Et<sub>3</sub>N), chloroform.

  • Conditions : Reflux at 0°C for 7 hours.

  • Mechanism : Cyclization via reaction of 4-substituted-2-aminothiophenol with triphosgene yields 5-substituted-2(3H)-benzothiazolone (1a–b ) with a yield of 71.4% (m.p. 139–141°C) .

text
Example Reaction: 4-Substituted-2-aminothiophenol + Triphosgene → 5-Substituted-2(3H)-benzothiazolone

Step 3: Acetohydrazide Formation

  • Reagents : Hydrazine hydrate (85%).

  • Conditions : Reflux in ethanol for 24 hours.

  • Yield : 81.7–83.5% for (3a–b ), confirmed by <sup>1</sup>H-NMR (δ 4.31 ppm for NH<sub>2</sub>) .

Step 4: Cyclization to 1,3,4-Oxadiazole Moiety

  • Reagents : Aromatic acids, phosphorus oxychloride (POCl<sub>3</sub>).

  • Conditions : Reflux for 8 hours.

  • Mechanism : Condensation of acetohydrazides (3 ) with aromatic acids in POCl<sub>3</sub> forms the 1,3,4-oxadiazole ring, yielding title compounds (4a–v ) in 69.0–93.2% .

text
General Reaction: (5-Substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide + Aromatic acid → 3-((5-Aryl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one

Structural Characterization Data

Key spectroscopic data for 4a (representative compound):

Parameter Value
<sup>1</sup>H-NMR δ 5.47 ppm (s, 2H, CH<sub>2</sub>), 7.23–7.68 ppm (m, ArH), 9.46 ppm (s, NH) .
IR 1607 cm<sup>−1</sup> (C=N), 1320 cm<sup>−1</sup> (C=S) .
m.p. 166–168°C .

Substituent Effects on Yield and Activity

Variation of aryl groups in the 1,3,4-oxadiazole ring impacts both yield and antifungal activity:

Compound Aryl Substituent Yield (%) Antifungal Activity (IC<sub>50</sub>, μg/mL)
4a Phenyl91.412.5 vs. C. orbiculare
4i 4-Chlorophenyl85.28.9 vs. B. cinerea
4v 3-Nitrophenyl69.022.1 vs. R. solani

Notable Reaction Optimizations

  • Triphosgene vs. POCl<sub>3</sub> : Cyclization with POCl<sub>3</sub> achieves higher yields (93.2%) compared to triphosgene-based methods (71.4%) .

  • Solvent-Free Synthesis : Microwave-assisted protocols (not detailed in sources) are noted for reducing reaction times .

Crystallographic Insights

  • Single-crystal X-ray diffraction confirms the planar structure of 4i , with π-π stacking interactions stabilizing the lattice .

This compound’s synthesis leverages classic heterocyclic chemistry principles, with POCl<sub>3</sub>-mediated cyclization being critical for high yields. Structural diversity is achievable via aromatic acid substitutions, enabling tailored biological activities.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of benzothiazole derivatives with oxadiazole precursors. For example, a study reported the successful synthesis of several oxadiazole derivatives through condensation reactions which yielded compounds with significant antifungal and antibacterial properties . The structural characterization of these compounds was confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Antifungal and Antibacterial Properties

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antifungal activity. For instance, derivatives similar to this compound have shown moderate inhibition against various fungal pathogens including Colletotrichum orbiculare and Botrytis cinerea . The presence of the thiazole ring enhances the biological efficacy of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. Compounds with these moieties have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of thiazole derivatives exhibited promising results against human glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influenced anticancer activity.

Inhibition of Carboxylesterase Activity

Another significant application of this compound is its role as an inhibitor of Notum carboxylesterase activity. This enzyme is implicated in various physiological processes, including Wnt signaling pathways relevant to cancer progression. Studies have shown that oxadiazole derivatives can effectively inhibit this enzyme, suggesting potential therapeutic applications in cancer treatment .

Case Studies and Comparative Analysis

Study Compound Activity Cell Line/Pathogen Outcome
3-Oxadiazolyl-Benzo[d]thiazolonesAntifungalColletotrichum orbiculareModerate inhibition
Thiazole DerivativesAnticancerU251 (glioblastoma), WM793 (melanoma)Significant cytotoxicity
5-Phenyl-OxadiazolonesCarboxylesterase InhibitionNotum EnzymeEffective inhibition

Mechanism of Action

The mechanism of action of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit enzyme activity or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

The compound 4a belongs to a broader class of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, where the aryl group on the oxadiazole ring varies. Below is a detailed comparison of 4a with structurally analogous derivatives:

Key Structural Differences :

  • 4a : Phenyl group at the 5-position of the oxadiazole ring.
  • 4c : m-Tolyl substituent (methyl at meta position) .
  • 4i : 3-Chlorophenyl group .
  • 4j : 2,4-Dichlorophenyl group .
  • 4k : 3-Fluorophenyl group .
  • 4d–4g : Alkyl-substituted aryl groups (e.g., p-tolyl, 4-propylphenyl) .

Trends :

  • Electron-withdrawing groups (e.g., Cl, F) slightly reduce yields compared to 4a , likely due to steric or electronic effects during cyclization .
  • Alkyl substituents (e.g., p-tolyl, 4-propylphenyl) yield comparable or marginally lower synthetic efficiencies (78.5–90.2%) .
Spectroscopic and Analytical Data
  • ¹H-NMR :

    • 4a : Aromatic protons appear at δ 7.21–8.02, with a singlet for the CH₂ bridge at δ 5.47 .
    • 4c : Additional methyl signal at δ 2.65 (m-tolyl) .
    • 4i–4k : Downfield shifts for aromatic protons due to electron-withdrawing Cl/F substituents .
  • ¹³C-NMR :

    • Carbonyl (C=O) resonance at ~168.9 ppm for 4a , consistent across derivatives .
  • IR : Strong absorption bands at ~1682 cm⁻¹ (C=O stretch) and ~3057 cm⁻¹ (aromatic C-H) .

Key Observations :

  • Chlorinated derivatives (4i, 4j) show superior antifungal potency, attributed to increased lipophilicity and electron-withdrawing effects enhancing target binding .
Crystallographic and Stability Insights
  • Single-crystal X-ray diffraction of 4i confirms planarity of the oxadiazole and benzothiazolone rings, facilitating π-π interactions with biological targets .
  • 4a and derivatives are stable under ambient conditions but degrade slowly in polar solvents .

Biological Activity

The compound 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that combines the oxadiazole and benzothiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antifungal, antibacterial, and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with benzo[d]thiazolones under reflux conditions. The resulting compounds are characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm their structures and purity .

Antifungal Activity

Research indicates that derivatives of the oxadiazole-benzothiazole scaffold exhibit moderate antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. In preliminary bioassays, certain compounds demonstrated significant inhibition rates, suggesting their potential as antifungal agents .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
4aC. orbiculare50 µg/mL
4bB. cinerea40 µg/mL
4cR. solani30 µg/mL

Antibacterial Activity

The compound has also shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL for various bacterial strains . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence antibacterial potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

Compounds containing the benzothiazole moiety have been explored for their anticancer properties. Recent studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values for these compounds were found to be less than those of standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)
U251 (glioblastoma)15
WM793 (melanoma)18

Case Studies

  • Antifungal Efficacy : A study evaluated a series of oxadiazole-benzothiazole derivatives against fungal pathogens, demonstrating that modifications at the phenyl position significantly enhanced antifungal activity.
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of similar compounds against multi-drug resistant strains of bacteria, highlighting the potential for developing new therapeutic agents.
  • Cancer Cell Apoptosis : A molecular dynamics simulation study explored the interaction of one derivative with Bcl-2 protein, revealing hydrophobic interactions crucial for inducing apoptosis in cancer cells .

Q & A

What synthetic methodologies are reported for the preparation of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one and its derivatives?

Basic Research Question
The compound and its derivatives are synthesized via cyclocondensation reactions. A common approach involves reacting (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in phosphorus oxychloride (POCl₃) under reflux conditions . Characterization typically employs ¹H/¹³C-NMR, IR, mass spectrometry (MS), and elemental analysis. Single-crystal X-ray diffraction has been used to confirm the crystal structure of derivatives, as demonstrated for compound 4i in antifungal studies .

Advanced Research Consideration
Recent advancements emphasize eco-friendly synthesis. For example, benzo[d]thiazol-2(3H)-ones can be synthesized using 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a recyclable carbonyl source under neutral or acidic conditions with Zn or NaHCO₃, achieving high yields . This method avoids hazardous reagents like POCl₃ and aligns with green chemistry principles.

How do structural modifications of the 1,3,4-oxadiazole and benzothiazolone moieties influence biological activity?

Basic Research Question
The antifungal activity of derivatives against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani correlates with aryl substitutions on the 1,3,4-oxadiazole ring. For instance, electron-withdrawing groups (e.g., nitro or chloro) enhance antifungal potency, as shown in SAR studies .

Advanced Research Consideration
Dual-functional derivatives exhibit divergent biological profiles. Modifications such as replacing benzothiazolone with oxazol-2(3H)-one yielded honokiol-based analogs with anti-SARS-CoV-2 activity, suggesting the scaffold's versatility in targeting viral entry mechanisms . Computational docking studies further highlight the role of substituents in binding affinity to viral proteins or host receptors .

What analytical techniques are critical for resolving contradictions in biological activity data across studies?

Basic Research Question
Discrepancies in antifungal vs. antiviral efficacy may arise from assay conditions (e.g., pathogen strains, cell lines) or compound solubility. Standardized protocols for in vitro bioassays, including minimum inhibitory concentration (MIC) measurements and cytotoxicity screening, are essential for cross-study comparisons .

Advanced Research Consideration
Multi-omics approaches (e.g., transcriptomics or proteomics) can identify off-target effects or resistance mechanisms. For example, derivatives with similar MIC values against Botrytis cinerea but divergent cytotoxicity profiles may act via different pathways, necessitating mechanistic validation .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Molecular docking and dynamics simulations predict interactions with biological targets. Derivatives bearing 5-phenyl-1,3,4-oxadiazole have been docked into SARS-CoV-2 spike protein binding pockets, revealing key hydrogen bonds with residues like Asp405 and Tyr453 . Free energy calculations (e.g., MM-PBSA) further quantify binding stability .

Methodological Insight
Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity. For asymmetrical phthalocyanine derivatives, DFT analyses correlate substituent effects with photophysical properties, aiding the design of dual-action therapeutics .

What strategies address low solubility or bioavailability of this compound in pharmacological studies?

Advanced Research Question
Structural hybridization improves pharmacokinetics. For example, conjugating the benzothiazolone core with piperazine or polyethylene glycol (PEG) chains enhances aqueous solubility, as seen in bivalent ligands targeting neuronal receptors . Prodrug approaches, such as esterification of hydroxyl groups, also mitigate metabolic instability .

Experimental Validation
In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) and in silico predictions (SwissADME, pkCSM) prioritize derivatives with favorable bioavailability profiles .

How does the compound’s heterocyclic framework contribute to its versatility in materials science?

Advanced Research Question
The benzothiazolone-1,3,4-oxadiazole hybrid is incorporated into asymmetrical phthalocyanines for photodynamic therapy. These derivatives exhibit tunable absorption in the near-infrared region (600–800 nm) and generate singlet oxygen (¹O₂) under irradiation, enabling dual imaging and therapeutic applications .

Synthetic Methodology
Statistical condensation of phthalonitriles functionalized with 1,3,4-oxadiazole and benzothiazole groups yields A₃B-type phthalocyanines, characterized by UV-Vis, fluorescence, and time-resolved spectroscopy .

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